3-hydroxy-1-(6-methylpyridin-2-yl)-5-[4-(propan-2-yl)phenyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
This compound, also known by its IUPAC name, is a complex heterocyclic molecule Its structure features a pyrrolone ring with substituents at various positions
Preparation Methods
Synthetic Routes::
Synthesis via Heterocyclization:
Multicomponent Reactions (MCRs):
Industrial Production:: While industrial-scale production methods for this specific compound are not widely documented, research laboratories often synthesize it using the methods mentioned above.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound contains several functional groups (e.g., hydroxyl, carbonyl), making it susceptible to oxidation reactions.
Reduction: Reduction of the carbonyl group or other functional groups can yield different derivatives.
Substitution: The pyridine ring and the phenyl group are potential sites for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Various nucleophiles (e.g., amines, alkoxides) can participate in substitution reactions.
Major Products:: The specific products formed depend on the reaction conditions and the substituents present. Common products include derivatives with modified functional groups or additional substituents.
Scientific Research Applications
This compound has found applications in various fields:
Medicine: It exhibits potential as an anti-inflammatory agent or as a scaffold for drug development.
Chemistry: Researchers use it as a building block for the synthesis of more complex molecules.
Industry: Its unique structure may have applications in materials science or catalysis.
Mechanism of Action
The exact mechanism of action remains an active area of research. studies suggest that it may interact with specific cellular targets, modulating signaling pathways or enzyme activity.
Comparison with Similar Compounds
While there are no direct analogs with identical substituents, similar pyrrolone-based compounds exist. Notable examples include compound A) and compound B). Each of these compounds has distinct properties and applications.
: Compound A) : Compound B)
Properties
Molecular Formula |
C24H22N2O3S |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
4-hydroxy-1-(6-methylpyridin-2-yl)-2-(4-propan-2-ylphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H22N2O3S/c1-14(2)16-9-11-17(12-10-16)21-20(22(27)18-7-5-13-30-18)23(28)24(29)26(21)19-8-4-6-15(3)25-19/h4-14,21,28H,1-3H3 |
InChI Key |
DUJWEXPTWKQUEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)C(C)C |
Origin of Product |
United States |
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